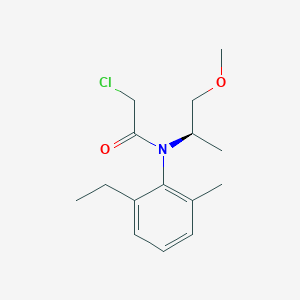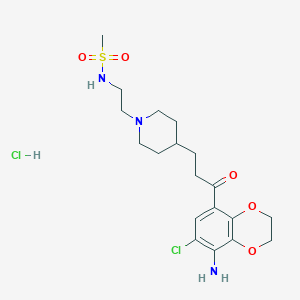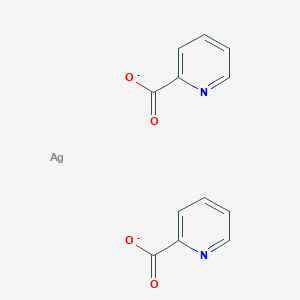
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide, also known as benzylbarbituric acid, is a synthetic compound that belongs to the class of barbiturates. It has been widely used in scientific research due to its unique chemical and pharmacological properties.
Wirkmechanismus
The mechanism of action of N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide is based on its ability to enhance the activity of the GABAergic system. Specifically, it binds to the GABA-A receptor, which results in an increase in the opening of the chloride ion channel and a subsequent hyperpolarization of the neuron. This leads to an overall decrease in neuronal excitability, which is responsible for the sedative and hypnotic effects of N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide.
Biochemische Und Physiologische Effekte
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of glutamate, which is an excitatory neurotransmitter, and increase the release of GABA, which is an inhibitory neurotransmitter. Additionally, it has been shown to decrease the activity of the NMDA receptor, which is involved in learning and memory processes. Furthermore, N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide has been shown to decrease the activity of the voltage-gated calcium channels, which are involved in the release of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed. Additionally, it has a high potency and a long duration of action, which makes it useful for studying the effects of barbiturates on the central nervous system. However, it also has some limitations. It has a narrow therapeutic window, which means that it can easily cause overdose and toxicity. Furthermore, it has a high potential for abuse, which limits its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide. One direction is to investigate its effects on different types of GABA-A receptors, which could lead to the development of more selective barbiturates. Another direction is to investigate its effects on different types of ion channels, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, more research is needed to understand the long-term effects of N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide on the brain and the body, which could inform the development of safer and more effective barbiturates.
Synthesemethoden
The synthesis of N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide involves the reaction of benzylamine with diethyl malonate, followed by cyclization with triethyl orthoformate and ammonium acetate. The resulting product is then treated with hydrochloric acid to obtain the final product. The yield of this synthesis method is relatively high, and the purity of the product can be easily confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide has been widely used in scientific research as a tool to study the central nervous system. It has been shown to exhibit sedative, hypnotic, and anticonvulsant effects in animal models. Additionally, it has been used to investigate the effects of barbiturates on the GABAergic system, which is a major inhibitory neurotransmitter in the brain. Furthermore, N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide has been used to study the pharmacokinetics and pharmacodynamics of barbiturates, which are important for the development of new drugs.
Eigenschaften
CAS-Nummer |
13156-36-0 |
|---|---|
Produktname |
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Molekularformel |
C12H11N3O3 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C12H11N3O3/c16-10-6-9(14-12(18)15-10)11(17)13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,17)(H2,14,15,16,18) |
InChI-Schlüssel |
CNTBZFDQZYUJID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC(=O)N2 |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC(=O)N2 |
Synonyme |
4-PyriMidinecarboxaMide, 1,2,3,6-tetrahydro-2,6-dioxo-N-(phenylMethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




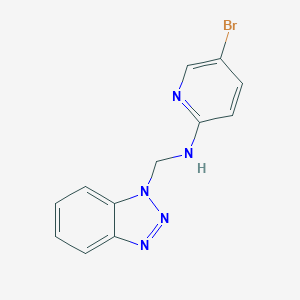
![2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B190105.png)
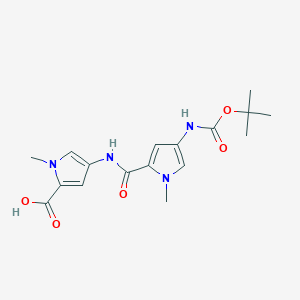


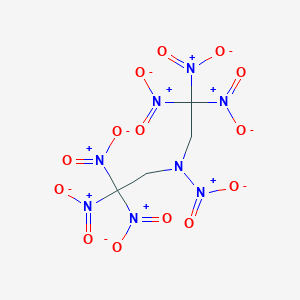
![Indeno[2,1-a]indene-5,10-dione](/img/structure/B190121.png)
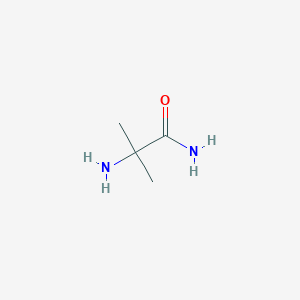
![7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B190126.png)
